3-[2-(benzyloxy)phenyl]-N'-[(E)-(2,4-dichlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:
Name: 3-[2-(benzyloxy)phenyl]-N’-[(E)-(2,4-dichlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide
Molecular Formula: CHClNO
CAS Number: Not provided in the search results
The compound consists of a pyrazole core with various substituents. The benzyloxy group and the dichlorophenylmethylidene moiety contribute to its unique properties.
Analyse Chemischer Reaktionen
The compound likely undergoes various reactions due to its functional groups. Some possibilities include:
Oxidation: Oxidative processes can modify the benzyloxy or dichlorophenylmethylidene groups.
Reduction: Reduction reactions may target the carbonyl group or other functional groups.
Substitution: Substituents can be replaced by other groups.
Hydrazide Reactions: Given the carbohydrazide moiety, hydrazide reactions (e.g., acylation, cyclization) are relevant.
Common reagents and conditions depend on the specific reaction type. Major products could include derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
Researchers explore this compound’s applications across various fields:
Chemistry: Investigate its reactivity, stability, and potential as a building block for other molecules.
Biology: Assess its interactions with biological macromolecules (proteins, nucleic acids).
Medicine: Explore its pharmacological properties (e.g., anticancer, antimicrobial).
Industry: Evaluate its use in materials science (e.g., polymers, dyes).
Wirkmechanismus
The compound’s mechanism of action remains speculative without specific data. It likely interacts with cellular targets, affecting biochemical pathways. Further studies are needed to elucidate these mechanisms.
Eigenschaften
CAS-Nummer |
634895-31-1 |
---|---|
Molekularformel |
C24H18Cl2N4O2 |
Molekulargewicht |
465.3 g/mol |
IUPAC-Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-(2-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H18Cl2N4O2/c25-18-11-10-17(20(26)12-18)14-27-30-24(31)22-13-21(28-29-22)19-8-4-5-9-23(19)32-15-16-6-2-1-3-7-16/h1-14H,15H2,(H,28,29)(H,30,31)/b27-14+ |
InChI-Schlüssel |
LQLDIQGKQQCMIE-MZJWZYIUSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=NNC(=C3)C(=O)N/N=C/C4=C(C=C(C=C4)Cl)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=NNC(=C3)C(=O)NN=CC4=C(C=C(C=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.